molecular formula C15H15Cl2N3O2 B5343587 [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B5343587
M. Wt: 340.2 g/mol
InChI Key: KLTQPOUAAUKUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a morpholine ring, a dichlorophenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach involves the reaction of 3,4-dichloroaniline with morpholine to form the morpholin-4-yl derivative. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
  • [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone
  • [2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-phenyl-1H-pyrazol-3-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-methyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c1-9-6-13(19-18-9)15(21)20-4-5-22-14(8-20)10-2-3-11(16)12(17)7-10/h2-3,6-7,14H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTQPOUAAUKUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.